1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 2478-20-8
VCID: VC1589913
InChI: InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

CAS No.: 2478-20-8

Cat. No.: VC1589913

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- - 2478-20-8

Specification

CAS No. 2478-20-8
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name 6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
Standard InChI Key FQLZTPSAVDHUKS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
Canonical SMILES CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- is identified through various naming conventions and registry systems in the chemical literature and commercial contexts. The primary IUPAC name is 6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione, though it is frequently referred to by its commercial designation Solvent Yellow 44 or FD&C Yellow 11 . The compound is registered under CAS number 2478-20-8 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 219-607-9 .

Alternative names include 4-Amino-N-(2,4-dimethylphenyl)naphthalene-1,8-dicarboximide and 4-Amino-N-(2',4'-xylyl)-1,8-naphthalimide, which reflect its structural characteristics from different nomenclature perspectives . In the colorant industry, it is identified by Color Index (CI) number 56200, which designates its position in the standardized classification system for dyes and pigments .

Structural Characteristics

The molecular structure of this compound is built around a naphthalimide core with specific functional group modifications. This structure consists of a benzo[de]isoquinoline-1,3-dione skeleton with an amino (-NH2) group at the 6-position and a 2,4-dimethylphenyl group attached to the imide nitrogen at position 2 .

The structural representation can be expressed through various chemical notations:

  • Molecular Formula: C20H16N2O2

  • InChI: InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3

  • InChIKey: FQLZTPSAVDHUKS-UHFFFAOYSA-N

  • SMILES: Cc1ccc(N2C(=O)c3cccc4c(N)ccc(C2=O)c34)c(C)c1

The compound's structure features several key functional groups that contribute to its properties:

  • Two carbonyl groups (C=O) in the imide structure that participate in hydrogen bonding and contribute to spectroscopic properties

  • An amino group (-NH2) that affects the compound's electronic properties and contributes to its color characteristics

  • Two methyl substituents on the phenyl ring that influence solubility and interactions with various media

Physical and Chemical Properties

The physical and chemical properties of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- determine its behavior in various applications and environments. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC20H16N2O2
Molecular Weight316.36 g/mol
Physical StateSolid
ColorYellow
Density1.342 g/cm³
Boiling Point591.4°C at 760 mmHg
Flash Point311.5°C
Refractive Index1.727
Vapor Pressure5.85×10⁻¹⁴ mmHg at 25°C
Storage ConditionsKeep in dark place, sealed, at room temperature
Typical Commercial Purity97%

These data indicate that the compound has high thermal stability and very low volatility, which are advantageous characteristics for applications involving elevated processing temperatures, such as plastic coloration . The recommended storage conditions suggest sensitivity to light, which is consistent with its chromophoric nature .

Synthesis and Production

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- typically follows established routes for naphthalimide derivatives. The general synthetic pathway involves a condensation reaction between a naphthalic anhydride precursor and an appropriate amine, in this case, 2,4-dimethylaniline.

A typical synthetic procedure involves:

  • Preparation of 4-amino-1,8-naphthalic anhydride through nitration of naphthalic anhydride followed by reduction

  • Condensation of the resulting aminonaphthalic anhydride with 2,4-dimethylaniline

  • Purification through recrystallization from suitable solvents or chromatographic techniques to achieve the required purity

Industrial production of this compound as a colorant requires careful control of reaction conditions and purification processes to ensure consistent color properties and high purity. The synthesis must be optimized to minimize the formation of unwanted by-products that could affect the final color quality and performance characteristics.

Applications and Uses

Industrial Applications

As a recognized colorant under the designation Solvent Yellow 44 or FD&C Yellow 11, this compound has found significant applications in various industrial sectors:

  • Textile Industry: Used as a solvent dye for synthetic fibers, providing vibrant yellow coloration with good fastness properties required for commercial textiles .

  • Plastics and Polymers: Incorporated as a colorant in thermoplastic polymers, particularly where high heat stability is required during processing. The compound is marketed specifically as "Plastic Yellow FGP" for these applications .

  • Printing Inks: Utilized in specialized printing applications where solvent solubility and color stability are critical parameters .

  • Food and Drug Coloration: The FD&C designation (Food, Drug, and Cosmetic) suggests regulatory approval for use in certain consumable products, though specific limitations and regional regulations would apply .

Research and Analytical Applications

Beyond its industrial uses as a colorant, the compound has potential applications in research contexts:

  • Fluorescent Probe: Naphthalimide derivatives are known for their fluorescence properties, making them useful as probes in certain analytical techniques and sensor applications.

  • Medicinal Chemistry Research: The naphthalimide scaffold has attracted interest in drug discovery, with potential applications in developing compounds with antimicrobial, anticancer, or enzyme inhibitory properties.

  • Material Science: The compound's photophysical properties make it of interest in the development of specialized materials, including those with photoluminescent capabilities for various technological applications.

Analytical Characterization

Spectroscopic Analysis

Several spectroscopic techniques are employed for the characterization and identification of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-:

  • UV-Visible Spectroscopy: This technique provides information about the compound's absorption profile, which relates directly to its color properties. The naphthalimide chromophore typically exhibits strong absorption bands in the visible region, responsible for the yellow color. This spectroscopic technique is particularly valuable for quantitative analysis in various applications.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, with characteristic absorption bands for the imide carbonyl groups (typically around 1650-1700 cm⁻¹), the aromatic system, and the amino group. These spectral features serve as a fingerprint for compound identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. The aromatic region of the spectrum would show characteristic patterns for the naphthalimide core and the dimethylphenyl substituent, while the methyl groups would appear as distinctive signals in the aliphatic region.

  • Mass Spectrometry: This technique confirms the molecular weight (316.36 g/mol) and provides fragmentation patterns that further support structural assignment. High-resolution mass spectrometry can provide the exact mass, useful for confirming molecular formula.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used for both analysis and purification of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-. This technique ensures separation from synthetic by-products and determines purity levels. For analytical applications, HPLC coupled with UV-visible detection is particularly effective due to the compound's strong chromophoric properties.

Thin-layer chromatography (TLC) provides a simpler method for monitoring reaction progress during synthesis and conducting initial purity assessments. The compound's colored nature makes visualization straightforward, though additional visualization methods using UV light may enhance sensitivity for detecting impurities.

SupplierPackage SizeCatalog NumberTypical Purity
Reagentia100 mgR002PF1,100mgNot specified
Reagentia250 mgR002PF1,250mgNot specified
Reagentia1 gR002PF1,1gNot specified
AmbeedNot specifiedAMBH97BA07CA97%
Various Chinese SuppliersMultiple optionsVarious97-99%

The pricing structure varies significantly based on quantity and purity. For example, Reagentia lists prices of approximately €398.89 for 250 mg and €757.61 for 1 g (prices excluding VAT) . These pricing differences reflect the economies of scale in production and the specialized nature of the compound for research applications.

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